molecular formula C14H12N2O3S B3259228 N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide CAS No. 31523-11-2

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide

Cat. No. B3259228
CAS RN: 31523-11-2
M. Wt: 288.32 g/mol
InChI Key: RRSWFYAQDDXZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide” is a derivative of 2-oxindole . 2-Oxindole is a member of the class of oxindoles that is 2-oxindole carrying a carboxymethyl substituent at position 3 . It has a role as a plant metabolite .


Molecular Structure Analysis

The molecular structure of “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide” would likely be similar to that of 2-oxindole . The compound would have a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol .

Future Directions

The future directions for research on “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activity. Given the biological activity of some indole derivatives , it could be interesting to explore whether “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide” has similar properties.

Mechanism of Action

Target of Action

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide, also known as N-(2-oxoindolin-5-yl)benzenesulfonamide, is a compound that has been found to interact with the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a tyrosine kinase that plays a crucial role in cell adhesion, proliferation, differentiation, migration, and collagen recognition .

Mode of Action

This compound acts as a selective inhibitor of the DDR1 tyrosine kinase . It inhibits the autophosphorylation of DDR1, which is a critical step in its activation . This inhibition disrupts the normal signaling pathways of DDR1, leading to changes in cellular processes such as cell adhesion and migration .

Biochemical Pathways

The inhibition of DDR1 by N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide affects multiple biochemical pathways. DDR1 is involved in the regulation of various cellular processes, including cell growth, differentiation, migration, and apoptosis . By inhibiting DDR1, this compound can disrupt these processes and potentially lead to the suppression of tumor growth and metastasis .

Pharmacokinetics

The compound’s effectiveness in inhibiting ddr1 suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use

Result of Action

The primary result of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide’s action is the inhibition of DDR1, leading to the disruption of various cellular processes . For example, in neuroglioma cells, it has been shown to significantly inhibit cell proliferation and migration, induce cell cycle arrest, and increase apoptosis .

Action Environment

The action of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other molecules that can bind to DDR1, the concentration of the compound, and the specific cellular environment

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14-9-10-8-11(6-7-13(10)15-14)16-20(18,19)12-4-2-1-3-5-12/h1-8,16H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSWFYAQDDXZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.